7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 478046-33-2
VCID: VC7413706
InChI: InChI=1S/C10H10N4O2/c1-15-10(16-2)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6,10H,1-2H3
SMILES: COC(C1=CC=NC2=C(C=NN12)C#N)OC
Molecular Formula: C10H10N4O2
Molecular Weight: 218.216

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

CAS No.: 478046-33-2

Cat. No.: VC7413706

Molecular Formula: C10H10N4O2

Molecular Weight: 218.216

* For research use only. Not for human or veterinary use.

7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - 478046-33-2

Specification

CAS No. 478046-33-2
Molecular Formula C10H10N4O2
Molecular Weight 218.216
IUPAC Name 7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Standard InChI InChI=1S/C10H10N4O2/c1-15-10(16-2)8-3-4-12-9-7(5-11)6-13-14(8)9/h3-4,6,10H,1-2H3
Standard InChI Key TUMWGDBOWKKHPL-UHFFFAOYSA-N
SMILES COC(C1=CC=NC2=C(C=NN12)C#N)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core, where a pyrazole ring is fused with a pyrimidine ring. Key substituents include:

  • Dimethoxymethyl group at position 7: Enhances solubility and modulates electronic properties.

  • Carbonitrile group at position 3: Introduces hydrogen-bonding potential and serves as a reactive handle for derivatization .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number478046-33-2
Molecular FormulaC₁₀H₁₀N₄O₂
Molecular Weight218.216 g/mol
DensityNot reported
Melting/Boiling PointsNot available
SolubilityLikely polar aprotic solvents

Synthesis and Derivatization Strategies

General Synthesis Pathways

Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation reactions between aminopyrazoles and electrophilic reagents such as β-diketones or α,β-unsaturated carbonyl compounds . For 7-(dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, specific steps remain proprietary, but analogous routes involve:

  • Formation of the pyrimidine ring: Reaction of 5-amino-1H-pyrazole-4-carbonitrile with dimethoxymethyl acetal under acidic conditions.

  • Post-functionalization: Introduction of the carbonitrile group via nucleophilic substitution or cyanation reactions.

Structural Modifications

Derivatives are generated by altering substituents at positions 3, 5, and 7:

  • Position 3: Replacement of the carbonitrile with carboxylate esters improves antibacterial activity .

  • Position 5: Phenyl or alkyl groups enhance cytotoxicity against cancer cells .

  • Position 7: Methoxy or hydroxy groups optimize antioxidant properties .

Applications in Material Science

Optical Properties

The pyrazolo[1,5-a]pyrimidine core acts as a fluorophore with tunable emission wavelengths (400–600 nm). Modifications include:

  • Electron-donating groups (e.g., methoxy): Shift emission to longer wavelengths.

  • Rigidification: Planarization via intramolecular hydrogen bonding increases quantum yield.

Specialty Materials

Applications in organic electronics and sensors leverage:

  • Thermal stability: Decomposition temperatures >250°C enable use in high-temperature processes.

  • Charge transport: Electron-deficient nitrile groups facilitate n-type semiconductor behavior .

Future Research Directions

Drug Development

  • Optimization of pharmacokinetics: Address poor bioavailability through prodrug strategies or nanoformulations.

  • In vivo studies: Evaluate efficacy in animal models of TRK fusion-positive cancers .

Advanced Materials

  • Polymer integration: Incorporate into conjugated polymers for organic photovoltaics.

  • Sensor design: Develop fluorescence-based probes for metal ion detection .

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